Technical Guide: Ethyl 1-benzylpiperidine-2-carboxylate (CAS 77034-34-5)
Technical Guide: Ethyl 1-benzylpiperidine-2-carboxylate (CAS 77034-34-5)
Executive Summary
Ethyl 1-benzylpiperidine-2-carboxylate (CAS 77034-34-5), also known as Ethyl N-benzylpipecolate , is a critical piperidine scaffold in medicinal chemistry. It serves as a strategic intermediate in the synthesis of chiral local anesthetics of the amide class, including Levobupivacaine , Ropivacaine , and Mepivacaine .
Its structural core—a piperidine ring with a carboxylate ester at position 2—possesses a stereocenter that dictates the pharmacological potency and toxicity profile of the final drug substance. Consequently, this compound is frequently the substrate of choice for Enzymatic Kinetic Resolution (EKR) workflows designed to produce enantiopure (S)-pipecolic acid derivatives.
This guide details the synthesis, chiral resolution, and downstream application of CAS 77034-34-5, providing researchers with a self-validating protocol for high-purity production.
Chemical Profile & Stereochemistry
| Property | Specification |
| CAS Number | 77034-34-5 |
| IUPAC Name | Ethyl 1-benzylpiperidine-2-carboxylate |
| Synonyms | Ethyl N-benzylpipecolate; 1-Benzylpiperidine-2-carboxylic acid ethyl ester |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| Chiral Center | C2 Position (Piperidine ring) |
| Physical State | Pale yellow to colorless liquid |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Sparingly soluble in water |
Stereochemical Significance: The C2 position is a chiral center. The (S)-enantiomer is the pharmacophore precursor for Levobupivacaine (a safer alternative to racemic Bupivacaine due to reduced cardiotoxicity). The N-benzyl group acts as a lipophilic protecting group that stabilizes the amine during ester resolution and can be removed via hydrogenolysis.
Module A: Chemical Synthesis
Objective: Synthesize racemic Ethyl 1-benzylpiperidine-2-carboxylate from Ethyl Pipecolate via N-alkylation.
Reaction Scheme (DOT Visualization)
Figure 1: N-Benzylation pathway via nucleophilic substitution.
Detailed Protocol
Reagents:
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Ethyl pipecolate (1.0 eq)
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Benzyl bromide (1.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
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Solvent: Toluene (anhydrous) or Acetonitrile
Step-by-Step Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl pipecolate (e.g., 50 mmol) in Toluene (150 mL).
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Base Addition: Add K₂CO₃ (100 mmol) to the solution. Stir for 15 minutes at room temperature to ensure suspension homogeneity.
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Alkylation: Add Benzyl bromide (55 mmol) dropwise over 20 minutes to control the exotherm.
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Reaction: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.[1]
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Work-up:
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Cool the reaction to room temperature.
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Filter off the inorganic salts (KBr, excess K₂CO₃).
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Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate the solvent under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product (Yield >85%).
Module B: Enzymatic Kinetic Resolution (EKR)
Objective: Separate the racemic ester into the desired (S)-acid (or ester) and (R)-ester using biocatalysis. This is the industry-standard method for generating chiral precursors for Levobupivacaine.
Resolution Workflow (DOT Visualization)
Figure 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B.
Protocol: Lipase-Catalyzed Hydrolysis
Principle: Candida antarctica Lipase B (CAL-B) typically displays stereoselectivity for the (S)-enantiomer of pipecolic esters, hydrolyzing it to the acid while leaving the (R)-ester intact.
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System Setup: Prepare a biphasic system or an emulsion containing Phosphate Buffer (0.1 M, pH 7.0) and an organic cosolvent (e.g., MTBE or Toluene) in a 10:1 ratio.
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Substrate Loading: Add racemic Ethyl 1-benzylpiperidine-2-carboxylate (10 mmol) to the reaction vessel.
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Initiation: Add immobilized CAL-B (e.g., Novozym 435, 50 mg/mmol substrate).
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Incubation: Shake at 30°C at 200 rpm. Maintain pH 7.0 by automatic titration with NaOH (0.5 M) if using a pH-stat, or use a high buffer capacity.
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Termination: Stop the reaction at 50% conversion (typically 24–48 hours).
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Separation:
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Filter the enzyme.
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Adjust aqueous phase to pH 9 and extract the (R)-ester with Ethyl Acetate (Organic Phase).
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Acidify the aqueous phase to pH 2 and extract the (S)-acid (Aqueous Phase -> Organic Extraction).
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Result: High enantiomeric excess (ee >95%) is typically achieved for the (S)-acid, which can be re-esterified or used directly.
Module C: Pharmaceutical Application (Levobupivacaine)
Context: The resolved (S)-isomer is transformed into Levobupivacaine.[2] The benzyl group serves as a temporary protecting group that is exchanged for a butyl group.
Drug Synthesis Pathway (DOT Visualization)
Figure 3: Conversion of the benzyl intermediate to Levobupivacaine.
Critical Transformation (Hydrogenolysis): To remove the benzyl group:
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Catalyst: 10% Pd/C.
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Conditions: H₂ atmosphere (1–3 atm), Ethanol solvent, Room Temperature.
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Outcome: Quantitative conversion to (S)-Ethyl Pipecolate, ready for N-butylation.
Safety & Handling
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GHS Classification: Acute Toxicity, Oral (Category 3).
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Signal Word: DANGER .
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Hazard Statement: H301 (Toxic if swallowed).
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
References
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Synthesis and Pharmacological Evaluation of Benzamide Derivatives. Bioorganic & Medicinal Chemistry, 2005.
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Enzymatic Kinetic Resolution of 2-Piperidineethanol for Enantioselective Synthesis. Molecules, 2015.[3][4]
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Process for Preparing Levobupivacaine and Analogues Thereof. US Patent 5777124A.
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Chemoenzymatic Dynamic Kinetic Resolution of Piperidine Derivatives. ACS Catalysis, 2023.
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Hydrogenolysis of Benzyl Ethers and Esters. ACS GCI Pharmaceutical Roundtable Reagent Guides.
